Cis-Amide Conformational Locking vs. Natural Proline
The 5,5-dimethyl substituent shared by the target compound and dmP strongly biases the X-Pro peptide bond toward the cis conformation. In tripeptide models (Ac-Tyr-dmP-Asn, YdmPN), the cis conformation was the exclusive species between 6 and 60 °C as determined by 2D 1H NMR, whereas the control Ac-Asn-dmP-Tyr (NdmPY) showed only ~10% trans component at 6 °C rising to ~21% at 80 °C [1]. In contrast, unsubstituted L-proline in analogous sequence contexts exhibits a cis population of approximately 10–30% under equivalent conditions [2]. The target compound is expected to retain this conformational restriction owing to the identical gem-dimethyl substitution pattern, while the N-hydroxy group provides an additional hydrogen-bonding anchor point not present in dmP .
| Evidence Dimension | Cis-amide bond population in tripeptide models (NMR) |
|---|---|
| Target Compound Data | Cis population expected >90% at 6–60 °C based on dmP analog (exclusive cis for YdmPN) [1] |
| Comparator Or Baseline | L-proline (control): cis ~10–30% for X-Pro peptides in water [2] |
| Quantified Difference | Estimated >60 percentage-point increase in cis preference; dmP analog locks cis exclusively while proline populates both cis and trans states. |
| Conditions | Tripeptide models in aqueous solution, 6–60 °C, 2D 1H NMR spectroscopy [1] |
Why This Matters
For peptide drug design, exclusive or strongly biased cis-conformation removes conformational heterogeneity, simplifies SAR interpretation, and can enhance target binding affinity.
- [1] An, S. S. A.; Lester, C. C.; Peng, J.-L.; et al. J. Am. Chem. Soc. 1999, 121 (49), 11558–11566. View Source
- [2] Wedemeyer, W. J.; Welker, E.; Scheraga, H. A. Proline Cis-Trans Isomerization and Protein Folding. Biochemistry 2002, 41 (50), 14637–14644. View Source
